1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-tert-butyl-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-23(2,3)26-16-17(15-21(26)27)22-24-19-11-7-8-12-20(19)25(22)13-14-28-18-9-5-4-6-10-18/h4-12,17H,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAYUHRFIFHKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(CC1=O)C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems to monitor temperature, pressure, and reaction time is crucial to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Substituent Variations
Pyrrolidin-2-one Substituents
Key Observations :
- tert-butyl (target compound) vs.
- Phenoxyethyl chain (target) vs. piperidinyl-oxoethyl chain (): The piperidine moiety introduces basicity, which may enhance water solubility and receptor binding through protonation.
Benzodiazolyl/Benzimidazolyl Modifications
Key Observations :
- Phenoxyethyl (target) vs.
- Morpholinylethyl (): The morpholine ring increases polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the target’s phenoxy group.
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the provided evidence, trends can be inferred:
- Lipophilicity: The tert-butyl group (target) increases hydrophobicity compared to butylphenyl () or methoxyphenyl (). Phenoxyethyl chains (target, ) contribute moderate lipophilicity, whereas morpholinylethyl () reduces it.
- Hydrogen-Bonding Capacity :
Pharmacological Implications
highlights pyrrolidin-2-one derivatives (e.g., S-61, S-73) with α1-adrenolytic activity, suggesting structural analogs may interact with adrenergic receptors . Differences in substituents likely modulate:
- Receptor Binding : Bulky groups (e.g., tert-butyl) may hinder access to hydrophobic pockets, while polar chains (e.g., morpholinylethyl) could improve affinity for polar active sites.
- Metabolic Stability : Longer alkyl chains (e.g., butyl in ) may increase susceptibility to oxidative metabolism compared to aryl ethers (target).
Biological Activity
The compound 1-tert-butyl-4-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is , with a molecular weight of approximately 338.45 g/mol. It features a pyrrolidinone ring substituted with a phenoxyethyl group and a benzodiazole moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. The compound under discussion has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with DNA replication processes. Studies have demonstrated that similar benzodiazole derivatives can bind to essential bacterial enzymes such as DNA gyrase, leading to cell death .
| Pathogen Type | Activity Observed | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Effective | < 40 μg/mL (e.g., Staphylococcus aureus) |
| Gram-negative bacteria | Moderate efficacy | < 132 μg/mL (e.g., Escherichia coli) |
| Fungi | Broad-spectrum activity | < 207 μg/mL (e.g., Candida albicans) |
Antitumor Activity
The compound has also been evaluated for its antitumor properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells.
- Efficacy in Cell Lines : The compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death. For instance, in 2D assays, the compound exhibited lower IC50 values compared to 3D assays, suggesting a more potent effect in simpler cellular environments .
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
Case Studies
- Study on Antimicrobial Efficacy : A study published in PMC evaluated various benzodiazole derivatives, including the compound , against standard microbial strains using broth microdilution methods. The results indicated that the compound had promising antibacterial activity comparable to existing antibiotics .
- Antitumor Activity Assessment : Another research effort focused on the antitumor activity of similar compounds revealed that those with structural similarities to our compound were effective in inhibiting tumor growth across multiple cancer cell lines . This suggests that modifications to the benzodiazole structure could enhance its therapeutic potential.
Q & A
Q. What are the key structural features of this compound, and how do they influence its biological activity?
The compound comprises a benzimidazole core fused to a pyrrolidin-2-one ring, with a tert-butyl group and a 2-phenoxyethyl substituent. The benzimidazole moiety enables π-π stacking and hydrogen bonding with biological targets, while the phenoxyethyl group enhances lipophilicity, improving membrane permeability. The tert-butyl group provides steric bulk, potentially stabilizing specific conformations critical for target binding. Structural analogs with similar frameworks have demonstrated antimicrobial and enzyme-inhibitory activities .
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
Synthesis typically involves:
- Step 1 : Condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
- Step 2 : Alkylation of the benzimidazole nitrogen with 2-phenoxyethyl bromide using a base (e.g., K₂CO₃) in DMF at 80–100°C.
- Step 3 : Coupling with a pyrrolidin-2-one precursor via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimal conditions include strict temperature control (~70°C for alkylation) and chromatographic purification to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms regiochemistry of substituents (e.g., ¹H NMR for phenoxyethyl proton shifts at δ 4.2–4.5 ppm).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₅H₂₈N₃O₂: 402.2176).
- X-ray Crystallography : Resolves 3D conformation using SHELX programs for refinement .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?
- Assay Design : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding kinetics to target enzymes (e.g., kinases, proteases).
- Dose-Response Curves : Determine IC₅₀ values under varied pH/temperature conditions to assess stability-activity relationships.
- Structural Analysis : Co-crystallize the compound with the enzyme and solve the structure via X-ray diffraction (SHELXL refinement) to identify binding motifs .
Q. How should researchers address contradictions in reported bioactivity data across studies?
Contradictions may arise from:
- Purity Variability : Use HPLC (≥98% purity) and control batches.
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays).
- Cell Line Differences : Validate target expression levels via qPCR/Western blot before testing cytotoxicity .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina with the target’s PDB structure (e.g., 6XYZ) and the compound’s InChI (from PubChem) to model binding poses.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of predicted complexes.
- QSAR Models : Corrogate substituent effects (e.g., logP of phenoxyethyl group) with activity data from analogs .
Q. What strategies optimize structure-activity relationship (SAR) studies for this compound?
- Analog Synthesis : Replace the phenoxyethyl group with halogenated (e.g., 4-Cl) or methoxy variants to modulate electron density.
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyrrolidinone carbonyl) via 3D-QSAR.
- In Vivo Testing : Compare bioavailability of tert-butyl vs. cyclohexyl derivatives in rodent models .
Q. What challenges arise in crystallographic analysis of this compound, and how are they resolved?
Challenges include:
- Crystal Twinning : Address via iterative SHELXL refinement with TWIN/BASF commands.
- Disorder in Flexible Groups : Apply restraints to the phenoxyethyl chain using ISOR/DFIX instructions.
- Weak Diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 .
Q. How can researchers profile the compound’s pharmacokinetics and toxicity?
- ADME Studies : Use Caco-2 cells for permeability assays and microsomal stability tests (t½ > 60 min indicates suitability for oral dosing).
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC₅₀ > 10 μM desirable).
- In Vivo Toxicity : Monitor liver enzymes (ALT/AST) and renal function in repeat-dose rodent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
